molecular formula C11H15NO2 B13276552 Methyl 2-{[(2-methylphenyl)methyl]amino}acetate

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate

Cat. No.: B13276552
M. Wt: 193.24 g/mol
InChI Key: RDEZFROJXQPRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Naming Conventions and Derivational History

The IUPAC name methyl 2-[(2-methylphenyl)methylamino]acetate is derived through systematic substitution rules. The parent chain is identified as the acetate group (CH₃COO−), with the ester functional group (-OCH₃) occupying the terminal position. The substituents are prioritized as follows:

  • The 2-methylbenzyl group [(2-methylphenyl)methyl] is attached to the nitrogen atom of the amino group (-NH−).
  • The amino group itself is bonded to the second carbon of the acetate backbone.

This nomenclature reflects the compound’s structure as a methyl ester of glycine substituted with a 2-methylbenzyl group at the nitrogen atom. The derivational history traces to condensation reactions between 2-methylbenzylamine and methyl chloroacetate, a common synthetic route for N-alkylated glycine esters.

Component Description
Parent chain Acetic acid (simplified to "acetate" due to esterification)
Substituent positions Amino group at C2; 2-methylbenzyl group at nitrogen
Functional groups Methyl ester (-COOCH₃), secondary amine (-NH-), aromatic methyl (-CH₃)

Comparative Analysis of Registry Numbers (CAS 83627-53-6 vs. Related Analogues)

The compound is registered under CAS 83627-53-6 , distinguishing it from structurally similar analogues. Key comparisons include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate 83627-53-6 C₁₁H₁₅NO₂ 193.24 Baseline structure
Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate 1247221-05-1 C₁₀H₁₂FNO₂ 197.21 Fluorine at C4 of phenyl; α-amino substitution
Methyl 2-[(2-methylphenyl)methylideneamino]acetate 11034770 C₁₁H₁₃NO₂ 191.23 Imine (-N=CH-) instead of amine (-NH-CH₂-)

The fluorinated analogue (CAS 1247221-05-1) introduces electronic effects due to fluorine’s electronegativity, altering reactivity in nucleophilic substitutions. The imine derivative (CAS 11034770) replaces the secondary amine with a Schiff base, enabling coordination chemistry applications.

Stereochemical Considerations and Conformational Isomerism

The compound exhibits conformational flexibility due to:

  • Free rotation around the N–CH₂ bond linking the benzyl group to the amino nitrogen.
  • Restricted rotation in the ester group (C–O bond), favoring s-cis or s-trans conformers.

No chiral centers are present in the base structure, but analogues like methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride (CAS 1956311-14-0) introduce stereogenicity at the α-carbon bearing the amino group. Computational studies of related glycylglycine esters suggest that solvation weakens intramolecular hydrogen bonds, increasing conformational diversity. For the parent compound, the lowest-energy conformer likely positions the 2-methylbenzyl group orthogonal to the acetate backbone to minimize steric hindrance.

Structural Analogues: Methyl 2-Amino-2-(4-Fluoro-2-Methylphenyl)acetate Comparisons

The analogue methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate (CAS 1247221-05-1) diverges structurally and electronically:

Property Target Compound 4-Fluoro-2-Methylphenyl Analogue
Substituent Position 2-methylbenzyl at nitrogen 4-fluoro-2-methylphenyl at α-carbon
Electron Effects Electron-donating methyl group Electron-withdrawing fluorine at C4
Hydrogen Bonding Secondary amine as H-bond donor α-amino group enhances H-bond capacity
Synthetic Utility Intermediate for N-alkylated peptides Building block for fluorinated pharmaceuticals

The fluorine atom in the analogue increases metabolic stability and lipophilicity, making it advantageous in drug design. Conversely, the parent compound’s simpler structure favors cost-effective large-scale synthesis.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 2-[(2-methylphenyl)methylamino]acetate

InChI

InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3

InChI Key

RDEZFROJXQPRBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC(=O)OC

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

  • Reactants : 2-methylbenzylamine and methyl chloroacetate.
  • Solvent : Commonly polar solvents such as ethanol or methanol.
  • Base : A suitable base (e.g., sodium hydroxide or sodium bicarbonate) is added to deprotonate the amine and promote nucleophilic attack.
  • Reaction Conditions : The reaction is conducted under controlled temperature, often at room temperature or slightly elevated temperatures, with stirring for several hours.
  • Work-up and Purification : The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatographic techniques to achieve high purity.

This method is exemplified by the reaction of 2-methylbenzylamine with methyl chloroacetate in the presence of a base, yielding the desired methyl 2-{[(2-methylphenyl)methyl]amino}acetate with purity levels often exceeding 98% after purification.

Industrial-Scale Synthesis

  • Scale-Up : Industrial synthesis employs similar chemistry but on a larger scale using automated reactors.
  • Optimization : Reaction parameters such as temperature, solvent volume, base concentration, and reaction time are optimized to maximize yield and minimize impurities.
  • Purification : Advanced purification methods including column chromatography and recrystallization are employed to meet stringent quality standards.
  • Salt Formation : The hydrochloride salt form of the compound is often prepared to enhance stability and solubility, particularly for pharmaceutical applications.

A common multi-step synthetic route includes:

Step Description Key Conditions
1 Condensation of 2-methylaniline (2-methylbenzylamine) with methyl chloroacetate Presence of base (NaOH/NaHCO₃), solvent (ethanol), room temperature to mild heating
2 Formation of this compound Stirring for several hours, controlled temperature
3 Purification by recrystallization or chromatography Solvent mixtures such as ether/hexane or silica gel chromatography

This route may include intermediate formation of chloroacetyl derivatives under strict temperature control (0–5°C) to avoid side reactions, followed by esterification with methanol under basic conditions.

To improve yield and purity, several strategies are employed:

  • Catalyst Use : Addition of catalysts such as 4-dimethylaminopyridine (DMAP) can accelerate esterification steps.
  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) improve reaction homogeneity and kinetics.
  • Temperature Control : Maintaining low temperatures during intermediate formation prevents side reactions.
  • Purification Techniques : Iterative recrystallization and gradient elution chromatography remove unreacted starting materials and oligomeric byproducts.
  • Reaction Monitoring : High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
  • Yield : Laboratory-scale reactions typically achieve yields around 90–95%, with industrial processes optimized to similar or higher yields.
  • Purity : Purity levels exceeding 98% are achievable with proper purification.
  • Characterization : Confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
  • Physical Properties : Molecular formula C11H15NO2, molecular weight approximately 193.24 g/mol (for the free base); hydrochloride salts have enhanced solubility and stability.
Parameter Laboratory Method Industrial Method
Starting Materials 2-methylbenzylamine, methyl chloroacetate Same as laboratory, larger scale
Solvent Ethanol, Methanol Optimized solvent systems
Base Sodium hydroxide, Sodium bicarbonate Same, with precise dosing
Temperature Room temperature to 50°C Controlled, automated temperature control
Reaction Time Several hours (4–8 h) Optimized for throughput
Purification Recrystallization, Column chromatography Advanced chromatography, recrystallization
Yield ~90–95% >90%
Purity ≥98% ≥98%

The preparation of this compound is well-established through nucleophilic substitution of 2-methylbenzylamine with methyl chloroacetate under basic conditions. Both laboratory and industrial methods focus on optimizing reaction parameters and purification techniques to achieve high yield and purity. Analytical methods such as HPLC, NMR, and IR spectroscopy are integral to monitoring and confirming product quality. The compound’s hydrochloride salt form is frequently produced to enhance stability and solubility for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(2-methylphenyl)methyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activity, and applications:

Compound Name Substituents Biological Activity/Application Key Data Reference
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate 2-methylphenyl, methyl ester Fungicide intermediate (e.g., kresoxim-methyl synthesis) Dihedral angle: 4.4°; EC₅₀ (OR1A1 activation): N/A
Methyl 2-(2-methylphenyl)acetate 2-methylphenyl, methyl ester OR1A1 agonist (olfactory receptor activation) EC₅₀: 12.2–25.0 µM; similar potency to brominated analogs
Ethyl 2-(3-bromophenyl)acetate 3-bromophenyl, ethyl ester OR1A1 agonist EC₅₀: 11.5–24.4 µM; comparable efficacy to methyl ester analogs
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 2-chlorophenyl, hydrochloride salt Pharmaceutical intermediate (chiral synthesis) Improved solubility due to salt form; no direct activity data
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate 2,3-dimethylphenyl Research chemical (structural analog) Molecular weight: 193.24 g/mol; steric hindrance from dual methyl groups
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate Methoxyimino, 2-methylphenyl Agrochemical precursor Enhanced stability due to methoxyimino group; used in crop protection
Methyl 2-phenylacetoacetate Phenyl, acetyl group Amphetamine synthesis precursor Purity: ≥98%; storage at -20°C; forensic applications
Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 4-(trifluoromethyl)phenyl, hydrochloride Potential CNS drug candidate Electron-withdrawing CF₃ group enhances metabolic stability

Key Findings from Comparative Analysis

Structural Impact on Biological Activity :

  • Methyl and ethyl esters (e.g., methyl 2-(2-methylphenyl)acetate vs. ethyl 2-(3-bromophenyl)acetate) show similar EC₅₀ values for OR1A1 activation (12.2–25.0 µM vs. 11.5–24.4 µM), suggesting ester group size minimally affects potency .
  • Halogen substituents (Br, Cl) and electron-withdrawing groups (CF₃) alter electronic properties but require further studies to quantify their impact on receptor binding .

Crystallographic and Physicochemical Properties: The dihedral angle (4.4°) and hydrogen-bonding patterns in this compound are critical for its crystalline stability, a feature shared with structurally related agrochemical intermediates . Salt forms (e.g., hydrochloride) improve solubility, as seen in Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, enhancing bioavailability for pharmaceutical applications .

Functional Group Influence: Methoxyimino groups (e.g., in (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate) confer oxidative stability, making them suitable for field-deployed fungicides . Acetylated derivatives like Methyl 2-phenylacetoacetate are pivotal in illicit drug synthesis, underscoring the importance of regulatory controls .

Biological Activity

Methyl 2-{[(2-methylphenyl)methyl]amino}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C11H15N1O2C_{11}H_{15}N_{1}O_{2} and a molecular weight of approximately 195.25 g/mol. The compound features a methylated amino group attached to an acetate moiety, which contributes to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interactions with biological targets, potential therapeutic applications, and toxicity profiles.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various fungal pathogens such as Botrytis cinerea and Gibberella zeae .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications .
  • Cytotoxicity : In vitro assays have demonstrated that certain analogs may possess cytotoxic properties against cancer cell lines, indicating a possible role in cancer therapy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Receptor Binding : The structural features allow for interaction with various receptors and enzymes, influencing their activity.
  • Transporter Interactions : Similar compounds have been shown to interact with P-glycoprotein (P-gp), affecting drug bioavailability and resistance mechanisms .

Case Studies

  • Antifungal Activity Study :
    • Objective : Assess the efficacy of this compound derivatives against pathogenic fungi.
    • Method : Compounds were tested at concentrations of 10 µg/mL against five fungal strains.
    • Results : Notable antifungal activity was observed, particularly against Botrytis cinerea, with several derivatives showing significant inhibition .
  • Anti-inflammatory Activity Assessment :
    • Objective : Evaluate the COX-2 inhibitory potential of this compound derivatives.
    • Method : In vitro assays were conducted to measure IC50 values.
    • Results : Compounds demonstrated IC50 values comparable to established anti-inflammatory drugs, indicating promising therapeutic potential .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundCOX-2 InhibitionTBD
Derivative AAntifungal10
Derivative BCytotoxicityTBD

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate to achieve high yield and purity?

  • Methodological Answer : Focus on reaction conditions such as temperature, solvent choice, and catalyst selection. For example, esterification or reductive amination steps may require refluxing in methanol with sulfuric acid as a catalyst, as demonstrated in analogous syntheses of related esters . Monitor reaction progress via TLC or HPLC. Purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization can enhance purity. Validate yield and purity using 1^1H/13^13C NMR and mass spectrometry.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm the presence of the methyl ester (δ3.7δ \sim3.7 ppm for OCH3_3), aromatic protons (δ6.87.2δ \sim6.8-7.2 ppm), and amine protons (δ2.83.5δ \sim2.8-3.5 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, ensuring the amine and ester groups adopt the intended conformation .
  • FT-IR : Verify functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (risk code: H333).
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention. Store separately from oxidizers and acids to prevent reactive hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Refinement Checks : Use SHELXL to iteratively refine hydrogen atom positions and anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to detect weak interactions .
  • Data Comparison : Compare unit cell parameters and space group symmetry with structurally similar compounds (e.g., tert-butyl analogs) to identify systematic errors .
  • Twinned Crystals : Apply twin-law corrections in SHELXL if diffraction patterns show overlapping lattices .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions between amine and ester groups) .
  • Computational Tools : Employ Mercury (CCDC) to visualize packing diagrams and quantify bond distances/angles. Pair with DFT calculations (e.g., Gaussian) to predict interaction energies .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Test derivatives for activity against cancer cell lines (e.g., MTT assay) or viral enzymes (e.g., protease inhibition). Use structure-activity relationship (SAR) studies to optimize substituents (e.g., isoxazole or thiazole groups) .
  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) .

Q. What experimental approaches mitigate synthetic byproducts during the preparation of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., Schiff base formation during amination).
  • Byproduct Identification : Isolate impurities via preparative HPLC and characterize using high-resolution MS/MS. Adjust stoichiometry (e.g., reduce excess methylating agents) to suppress side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Tests : Conduct systematic titrations in solvents (e.g., DMSO, ethanol, hexane) at controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation.
  • Computational LogP : Calculate partition coefficients (e.g., using ChemAxon) to predict solubility trends. Cross-reference with experimental data to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.